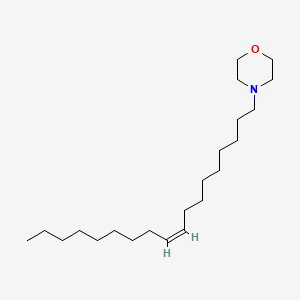![molecular formula C4H6N4O4 B15177478 [[(Aminocarbonyl)amino]carbonyl]oxamide CAS No. 71412-19-6](/img/structure/B15177478.png)
[[(Aminocarbonyl)amino]carbonyl]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[(Aminocarbonyl)amino]carbonyl]oxamide: is a chemical compound with the molecular formula C4H6N4O4 It is known for its unique structure, which includes two carbamoyl groups attached to an oxamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [[(Aminocarbonyl)amino]carbonyl]oxamide typically involves the reaction of oxalic acid dihydrazide with urea under controlled conditions. The reaction is carried out in an aqueous medium, often at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
Oxalic acid dihydrazide+Urea→this compound+By-products
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors with precise temperature and pH control to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [[(Aminocarbonyl)amino]carbonyl]oxamide can undergo oxidation reactions, often in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: It can participate in substitution reactions where one of the carbamoyl groups is replaced by another functional group, facilitated by reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkyl derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [[(Aminocarbonyl)amino]carbonyl]oxamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It may serve as a model compound for understanding enzyme-substrate interactions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and resins.
Mecanismo De Acción
The mechanism of action of [[(Aminocarbonyl)amino]carbonyl]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can be competitive or non-competitive, depending on the nature of the interaction.
Comparación Con Compuestos Similares
Oxamide: A simpler analog with two amide groups attached to an oxalyl core.
Carbamoyl derivatives: Compounds with similar carbamoyl functional groups but different core structures.
Uniqueness: What sets [[(Aminocarbonyl)amino]carbonyl]oxamide apart is its dual carbamoyl groups attached to an oxamide core, which imparts unique reactivity and potential for diverse applications. This structure allows for multiple points of functionalization, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
71412-19-6 |
|---|---|
Fórmula molecular |
C4H6N4O4 |
Peso molecular |
174.12 g/mol |
Nombre IUPAC |
N'-(carbamoylcarbamoyl)oxamide |
InChI |
InChI=1S/C4H6N4O4/c5-1(9)2(10)7-4(12)8-3(6)11/h(H2,5,9)(H4,6,7,8,10,11,12) |
Clave InChI |
XYISUGIJDGQPCY-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(=O)NC(=O)NC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


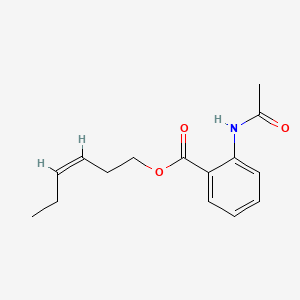
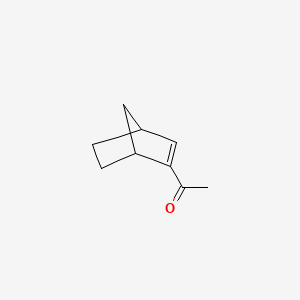
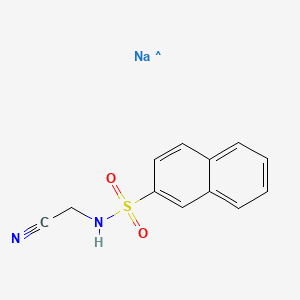
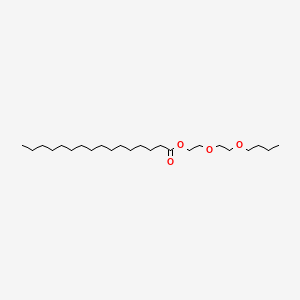
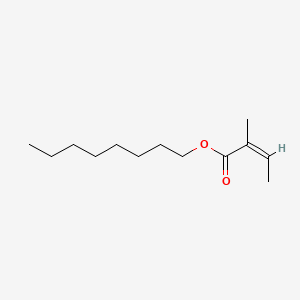


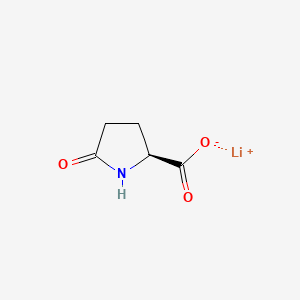
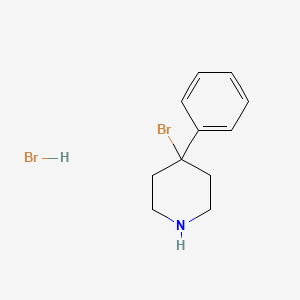
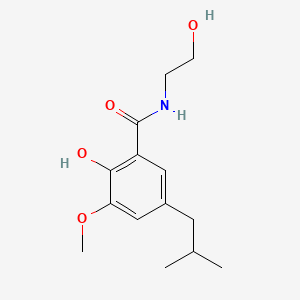
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)

